Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
“Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate” is a chemical compound with the linear formula C12H12ClN3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate” consists of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 265.701 .Scientific Research Applications
Chemical Research
This compound is used in chemical research, particularly in the synthesis of other complex molecules . It’s involved in the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This process yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
Catalyst Research
The compound has been used in the development of a novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives . This process uses alumina–silica-supported MnO2 as a recyclable catalyst in water .
Pharmaceutical Research
Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor compounds .
Antileishmanial Research
The compound has shown potent antileishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type. It is spread by the bite of certain types of sandflies .
Antimalarial Research
The compound has also demonstrated potent antimalarial activities . Malaria is a mosquito-borne infectious disease that affects humans and other animals .
Hypertensive Research
These compounds are reported to have appreciable anti-hypertensive activity in vivo . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
ethyl 5-amino-1-(4-chlorophenyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXQAAQZSSKZCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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